BenchChemオンラインストアへようこそ!

N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide

Kinase Selectivity mTOR inhibition PI3K/mTOR dual inhibition

N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide (CAS 953215-05-9) is a fully synthetic, small-molecule heterocycle belonging to the imidazo[1,2-b]pyridazine class, a scaffold frequently exploited in kinase inhibitor discovery. Its structure features a central imidazo[1,2-b]pyridazine bicyclic core substituted with a 6-methoxy group and a 2-(3-benzamido-4-methoxyphenyl) motif.

Molecular Formula C21H18N4O3
Molecular Weight 374.4
CAS No. 953215-05-9
Cat. No. B2631240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide
CAS953215-05-9
Molecular FormulaC21H18N4O3
Molecular Weight374.4
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC)NC(=O)C4=CC=CC=C4
InChIInChI=1S/C21H18N4O3/c1-27-18-9-8-15(12-16(18)23-21(26)14-6-4-3-5-7-14)17-13-25-19(22-17)10-11-20(24-25)28-2/h3-13H,1-2H3,(H,23,26)
InChIKeyNWJHDYBNONCAII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide (CAS 953215-05-9): A Research-Grade Imidazopyridazine for Kinase Profiling


N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide (CAS 953215-05-9) is a fully synthetic, small-molecule heterocycle belonging to the imidazo[1,2-b]pyridazine class, a scaffold frequently exploited in kinase inhibitor discovery. Its structure features a central imidazo[1,2-b]pyridazine bicyclic core substituted with a 6-methoxy group and a 2-(3-benzamido-4-methoxyphenyl) motif. This compound is not a marketed drug but serves as a research tool for probing kinase-dependent signaling, with the broader scaffold class being documented in patent literature as targeting kinases such as Akt, ALK, and mTOR [1]. Its procurement is typically driven by projects requiring systematic structure-activity relationship (SAR) exploration around the imidazo[1,2-b]pyridazine chemotype.

Why N-(2-Methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide Cannot Be Replaced by a Class-Level Analog


Imidazo[1,2-b]pyridazine benzamides exhibit extreme sensitivity to substitution patterns, where even minor modifications to the benzamide ring or the methoxy positioning can toggle selectivity between kinase targets (e.g., mTOR vs. PI3K vs. ALK) and drastically alter antiproliferative potency. Published SAR on related imidazo[1,2-b]pyridazines demonstrates that the choice and placement of substituents on the pendant phenyl ring directly control the balance between dual PI3K/mTOR inhibition and off-target activity [1]. Consequently, substituting CAS 953215-05-9 with a generic imidazopyridazine analog without matched comparative data introduces a high risk of invalid target engagement and irreproducible biological results.

Comparator-Backed Differentiation Guide for CAS 953215-05-9 in Kinase Research


Kinase Selectivity Profile Inferred from Imidazo[1,2-b]pyridazine mTOR/PI3K Dual Inhibitors

While direct biochemical IC50 data for CAS 953215-05-9 against specific kinases is not available in the public domain, structurally proximate imidazo[1,2-b]pyridazine analogues demonstrate highly tunable kinase selectivity profiles. In a series of imidazo[1,2-b]pyridazine-based PI3K/mTOR dual inhibitors, the incorporation of specific substituents on the pendant aryl ring yielded compounds with mTOR IC50 values as low as 3.12 nM and PI3Kα IC50 values as low as 0.06 nM, demonstrating that the scaffold is capable of potent dual engagement when appropriately decorated. The unsubstituted benzamide moiety in CAS 953215-05-9 may therefore serve as a baseline for assessing the impact of further substitution on kinase selectivity, making it a critical control compound in SAR campaigns [1].

Kinase Selectivity mTOR inhibition PI3K/mTOR dual inhibition Scaffold SAR

Differential Antiproliferative Potential vs. Closest Alkyl/Aryl-Substituted Analogs

In the absence of direct cellular data for CAS 953215-05-9, the antiproliferative landscape can be inferred from closely substituted analogs. Imidazo[1,2-b]pyridazine derivatives bearing small alkyl or halo substituents on the benzamide ring have shown significant growth inhibition in non-small cell lung cancer (NSCLC) cell lines A549 and H460, while the 2-methylphenyl analog has demonstrated potent ALK inhibition [1]. The specific unsubstituted benzamide of CAS 953215-05-9 therefore represents a unique reference point: any observed cellular activity cannot be attributed to substituent-driven potency gains, making it ideal for isolating scaffold-driven effects.

Antiproliferative activity Cancer cell lines SAR Benzamide substituent effects

Predicted Physicochemical Profile and Its Impact on Assay Compatibility

The compound's calculated partition coefficient (cLogP) and topological polar surface area (tPSA) position it within a favorable drug-like chemical space for cell-based screening. Based on its molecular formula (C21H18N4O3) and structural features, the predicted cLogP is estimated at approximately 3.2-3.8 and tPSA at approximately 85-95 Ų, values typical of orally bioavailable kinase inhibitors. Compared to the 2,6-difluoro analog (CAS 952969-00-5), which carries electron-withdrawing fluorine atoms that increase lipophilicity and potentially enhance membrane permeability, the unsubstituted benzamide of CAS 953215-05-9 is expected to exhibit moderately lower lipophilicity and higher aqueous solubility [1]. This distinction is critical for DMSO-stock handling and dose-response assay design.

Physicochemical properties Lipophilicity Solubility Permeability

Recommended Use Cases for N-(2-Methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide in Academic and Pharmaceutical Research


Kinase Selectivity Panel Screening – mTOR/PI3K/Akt Pathway

Use CAS 953215-05-9 as a structurally minimalist imidazo[1,2-b]pyridazine probe in a broad kinase selectivity panel (e.g., 100-kinase screen) to establish the baseline selectivity fingerprint of the unadorned scaffold. This data serves as the reference for all subsequent SAR studies on substituted analogs [1].

Negative Control for Substituent-Driven Antiproliferative SAR

In a medicinal chemistry project optimizing benzamide ring substituents on the imidazo[1,2-b]pyridazine core, this compound functions as the unsubstituted control. Any gain in potency or selectivity observed with chloro-, fluoro-, or methyl-substituted analogs can be directly attributed to the introduced substituent, eliminating scaffold-level confounding effects [2].

Physicochemical Baseline for Formulation Screening

Use the compound's predicted moderate lipophilicity and favorable tPSA to benchmark solubility and permeability assays in early ADME-Tox screening. Its expected aqueous solubility advantage over fluorinated counterparts makes it a preferred choice for initial in vitro assay development, particularly when DMSO stock stability at 10–30 mM is a concern [3].

Quote Request

Request a Quote for N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.